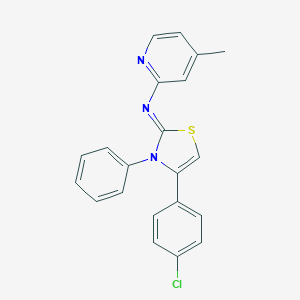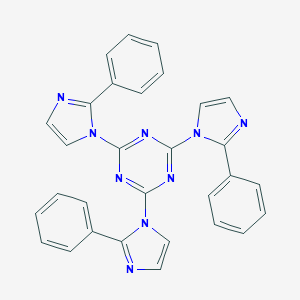![molecular formula C21H22N2O6 B458577 3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID](/img/structure/B458577.png)
3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID is a complex organic compound characterized by the presence of methoxyphenyl groups and a formamido linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties through in silico studies and molecular docking.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyhydrocinnamic acid
- 2-Methoxyhydrocinnamic acid
- 3-(4-Methoxyphenyl)propionic acid
Uniqueness
Compared to these similar compounds, 3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID stands out due to its formamido linkage and the presence of multiple methoxyphenyl groups. These structural features contribute to its unique chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C21H22N2O6 |
|---|---|
Peso molecular |
398.4g/mol |
Nombre IUPAC |
3-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H22N2O6/c1-28-16-7-3-14(4-8-16)13-18(21(27)22-12-11-19(24)25)23-20(26)15-5-9-17(29-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,22,27)(H,23,26)(H,24,25)/b18-13- |
Clave InChI |
CBWONVYUYUBLML-AQTBWJFISA-N |
SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=C(C=C2)OC |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12,12-dimethyl-3,5-bis(propan-2-ylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B458495.png)

![Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B458498.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B458500.png)

![11-benzyl-5-ethylsulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458504.png)

![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetonitrile](/img/structure/B458508.png)
![11-benzyl-5-phenacylsulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458509.png)
![2-[3-(4-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetonitrile](/img/structure/B458511.png)
![2-[3-(4-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetonitrile](/img/structure/B458513.png)
![3-methyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B458517.png)
![3-(4-methylphenyl)-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B458518.png)
![3-phenyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B458519.png)
